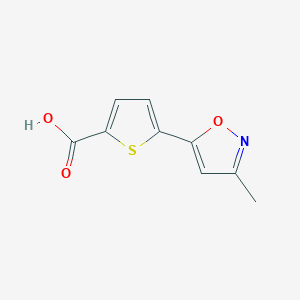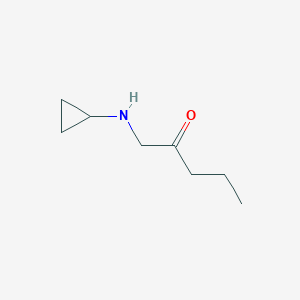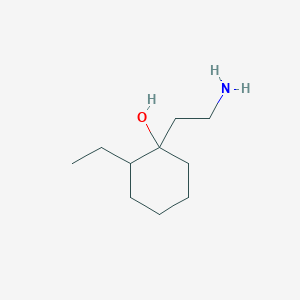
1-Bromo-2,2,3,5-tetramethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,2,3,5-tetramethylhexane is an organic compound with the molecular formula C10H21Br. It is a brominated alkane, characterized by the presence of a bromine atom attached to a carbon chain with multiple methyl groups. This compound is of interest in organic synthesis and various industrial applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2,2,3,5-tetramethylhexane can be synthesized through the bromination of 2,2,3,5-tetramethylhexane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where the bromination reaction is carried out under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2,2,3,5-tetramethylhexane primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions (SN1 and SN2) where the bromine atom is replaced by another nucleophile.
Common Reagents and Conditions
Nucleophilic Substitution (SN2): This reaction can be carried out using a strong nucleophile such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Nucleophilic Substitution (SN1): This reaction typically occurs in polar protic solvents such as water or alcohols, where the bromine atom is replaced by a nucleophile like water or an alcohol molecule.
Major Products Formed
SN2 Reaction: The major product is typically an alkane or alkene with the nucleophile replacing the bromine atom.
SN1 Reaction: The major product can vary depending on the nucleophile used, but it generally results in the formation of a substituted alkane or alkene.
Applications De Recherche Scientifique
1-Bromo-2,2,3,5-tetramethylhexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: While specific biological applications are limited, brominated alkanes can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-Bromo-2,2,3,5-tetramethylhexane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a direct nucleophilic attack in SN2 reactions. The bromine atom, being a good leaving group, facilitates these reactions by stabilizing the transition state and allowing the nucleophile to replace it.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2,2,3,4-tetramethylhexane
- 1-Bromo-2,2,5,5-tetramethylhexane
- 2-Bromo-2,3,3,5-tetramethylhexane
Comparison
1-Bromo-2,2,3,5-tetramethylhexane is unique due to the specific positioning of the bromine atom and the methyl groups on the carbon chain. This unique structure influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may exhibit different reactivity patterns and selectivity in substitution reactions.
Propriétés
Formule moléculaire |
C10H21Br |
|---|---|
Poids moléculaire |
221.18 g/mol |
Nom IUPAC |
1-bromo-2,2,3,5-tetramethylhexane |
InChI |
InChI=1S/C10H21Br/c1-8(2)6-9(3)10(4,5)7-11/h8-9H,6-7H2,1-5H3 |
Clé InChI |
AWLCWPZXMOPCDS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)C(C)(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


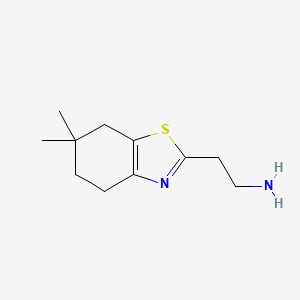
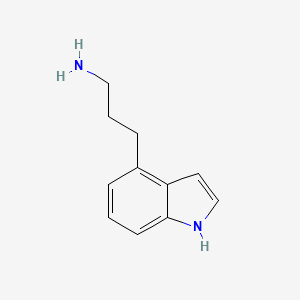
![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetaldehyde](/img/structure/B13178479.png)
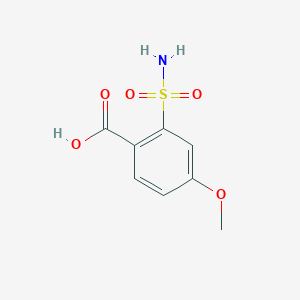
![2-[(Azetidin-1-yl)methyl]-5-methylpyrimidine-4-carboxylic acid](/img/structure/B13178481.png)





![2-chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13178514.png)
